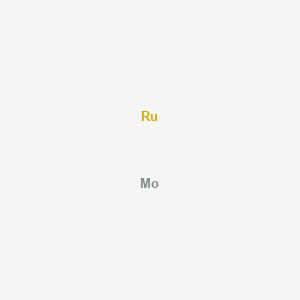
Molybdenum--ruthenium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–ruthenium (1/1) is an intermetallic compound composed of equal parts molybdenum and ruthenium. Both elements belong to the transition metals group and exhibit unique properties that make their combination particularly interesting for various scientific and industrial applications. Molybdenum is known for its high melting point and strength, while ruthenium is valued for its catalytic properties and resistance to corrosion.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–ruthenium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct combination of molybdenum and ruthenium powders, followed by sintering at elevated temperatures in an inert atmosphere to prevent oxidation. The powders are mixed in stoichiometric ratios and subjected to temperatures ranging from 1200°C to 1500°C .
Industrial Production Methods: Industrial production of molybdenum–ruthenium (1/1) may involve advanced techniques such as arc melting or powder metallurgy. In arc melting, the elements are melted together using an electric arc furnace, ensuring a homogeneous mixture. Powder metallurgy involves pressing the mixed powders into a compact shape and then sintering them at high temperatures to achieve the desired intermetallic compound .
化学反応の分析
Types of Reactions: Molybdenum–ruthenium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions may involve hydrogen or other reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with halides or other ligands, leading to the formation of different coordination complexes
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may produce molybdenum and ruthenium oxides, while reduction can yield the pure metals .
科学的研究の応用
Molybdenum–ruthenium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
作用機序
The mechanism by which molybdenum–ruthenium (1/1) exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. This catalytic action involves the transfer of electrons between the metal atoms and the reactants, often mediated by the unique electronic structure of the molybdenum and ruthenium atoms .
類似化合物との比較
Molybdenum–tungsten (1/1): Similar in structure but with different catalytic properties due to the presence of tungsten.
Ruthenium–osmium (1/1): Another intermetallic compound with distinct catalytic and physical properties.
Molybdenum–rhenium (1/1): Known for its high-temperature stability and strength
Uniqueness: Molybdenum–ruthenium (1/1) stands out due to its unique combination of high melting point, catalytic efficiency, and resistance to corrosion. These properties make it particularly valuable in applications requiring durability and catalytic performance under extreme conditions .
特性
CAS番号 |
73575-12-9 |
|---|---|
分子式 |
MoRu |
分子量 |
197.0 g/mol |
IUPAC名 |
molybdenum;ruthenium |
InChI |
InChI=1S/Mo.Ru |
InChIキー |
OUFGXIPMNQFUES-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















